molecular formula C39H65N5O8 B1150421 D8-Mmaf

D8-Mmaf

Cat. No.: B1150421
M. Wt: 740.0 g/mol
InChI Key: MFRNYXJJRJQHNW-BPAOIQOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8-MMAF involves the incorporation of deuterium atoms into the Monomethylauristatin F molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Monomethylauristatin F, followed by the selective deuteration of specific positions on the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to achieve the desired level of deuteration. The final product is purified using chromatographic techniques to remove any impurities and ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

D8-MMAF undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various applications .

Scientific Research Applications

D8-MMAF has a wide range of scientific research applications, including:

Mechanism of Action

D8-MMAF exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in cell division. By binding to tubulin, this compound prevents the formation of microtubules, which are essential for the separation of chromosomes during cell division. This inhibition leads to cell cycle arrest and ultimately cell death. The compound is often conjugated to antibodies that target specific cancer cell markers, allowing for selective delivery and reduced off-target effects .

Comparison with Similar Compounds

Similar Compounds

    Monomethylauristatin E (MMAE): Another auristatin derivative used in antibody-drug conjugates.

    Dolastatin 10: The parent compound from which auristatins are derived.

Uniqueness of D8-MMAF

This compound is unique due to its deuterated structure, which enhances its stability and reduces metabolic degradation. This makes it a more effective and longer-lasting cytotoxic agent compared to its non-deuterated counterparts. Additionally, its reduced membrane permeability minimizes off-target effects and increases its specificity for cancer cells when used in antibody-drug conjugates .

Biological Activity

D8-MMAF (deuterated monomethyl auristatin F) is a potent microtubule-disrupting agent that has garnered attention for its application in targeted cancer therapies, particularly as a component of antibody-drug conjugates (ADCs). This compound is characterized by its ability to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

This compound functions primarily by binding to tubulin, thus preventing the formation of microtubules necessary for mitosis. This action disrupts the normal process of chromosome segregation during cell division, which is essential for tumor growth and proliferation. The deuterated form enhances stability and allows for advanced tracking in biological studies, making this compound a valuable tool in both research and therapeutic contexts.

Key Properties

  • Molecular Formula : C₁₃H₁₅ClN₂O₃
  • Molecular Weight : Approximately 284.72 g/mol
  • IC50 Values :
    • Karpas 299: 119 nM
    • H3396: 105 nM
    • 786-O: 257 nM
    • Caki-1: 200 nM

These values indicate the concentration required to inhibit cell viability by 50%, showcasing this compound's potency against various cancer cell lines .

In Vitro Studies

This compound has demonstrated significant cytotoxicity across multiple cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (nM)
Karpas 299119
H3396105
786-O257
Caki-1200

These results illustrate that this compound is particularly effective against Karpas 299 and H3396 cells, which are relevant models for hematological malignancies .

Case Studies

A notable case study involved the use of this compound in ADC formulations targeting CD30-positive malignancies. Research indicated that ADCs incorporating this compound exhibited enhanced efficacy compared to free MMAF, with a reported increase in potency by over 2200-fold on a molar basis .

Another study highlighted the pharmacokinetics of this compound when conjugated with trastuzumab, demonstrating improved therapeutic indices and reduced systemic toxicity. This research emphasizes the potential of this compound in clinical applications where targeted delivery can mitigate off-target effects associated with traditional chemotherapeutics .

Research Applications

This compound's unique properties make it suitable for various research applications:

  • Chemistry : Studies on tubulin polymerization mechanisms.
  • Biology : Investigations into cellular responses to microtubule disruption.
  • Medicine : Development of novel ADCs for cancer treatment.
  • Pharmaceutical Industry : Formulation of new drug delivery systems.

Properties

Molecular Formula

C39H65N5O8

Molecular Weight

740.0 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1/i4D3,5D3,24D,33D

InChI Key

MFRNYXJJRJQHNW-BPAOIQOGSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D8-Mmaf
Reactant of Route 2
D8-Mmaf
Reactant of Route 3
D8-Mmaf
Reactant of Route 4
D8-Mmaf
Reactant of Route 5
D8-Mmaf
Reactant of Route 6
D8-Mmaf

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.